3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acetic anhydride, pyridine, and thionyl chloride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The indole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide: A similar compound with a butanamide group instead of propanamide.
3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pentanamide: Another analog with a pentanamide group.
Uniqueness
The uniqueness of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-5-3-2-4-16(17)19)11-8-20(27)24-21-23-18(13-28-21)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,23,24,27) |
InChI Key |
RSVHSFJSNZSMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.